N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core, which is a heterocyclic structure containing nitrogen atoms, and is further substituted with benzyl, ethyl, and fluorophenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminonicotinic acid with benzyl bromide and ethyl iodide in the presence of a base such as potassium carbonate. This reaction forms the intermediate N-benzyl-N-ethyl-2-aminonicotinic acid, which is then subjected to cyclization with 2-fluorobenzyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-ethyl-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.
N-benzyl-N-ethyl-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Contains a methyl group instead of fluorine, potentially altering its chemical properties and interactions.
N-benzyl-N-ethyl-1-[(2-nitrophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Features a nitro group, which can significantly impact its electronic properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of naphthyridine derivatives, characterized by a naphthalene core with various substituents that influence its biological activity. The presence of the fluorophenyl group is particularly notable for its potential interactions with biological targets.
Research indicates that naphthyridine derivatives often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many naphthyridines act as inhibitors of enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways.
- Receptor Modulation : Some compounds in this class have shown affinity for neurotransmitter receptors, impacting pathways related to mood and cognition.
Anticancer Activity
Several studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, a related compound demonstrated significant inhibition of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells. The inhibition led to reduced cell proliferation in vitro and extended survival in murine models infected with drug-resistant cancer strains .
Antimicrobial Properties
Naphthyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain analogs exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
-
In Vitro Studies on Anticancer Efficacy :
- A study assessed the efficacy of similar naphthyridine compounds against various cancer cell lines, revealing IC50 values ranging from 5 µM to 20 µM depending on the specific structure and substitution patterns .
- The most potent analogs were found to induce apoptosis through caspase activation pathways.
- Antimicrobial Activity :
Data Tables
Biological Activity | IC50 (µM) | Mechanism |
---|---|---|
Anticancer (e.g., RR) | 5 - 20 | Inhibition of DNA synthesis |
Antimicrobial | 8 | Disruption of cell wall synthesis |
Toxicity and Safety Profile
The safety profile of naphthyridine derivatives is crucial for their therapeutic application. Toxicity studies indicate that while some compounds exhibit cytotoxicity at high concentrations, they maintain acceptable safety margins in therapeutic ranges. In vitro assays on Vero cells showed more than 80% viability at concentrations up to 100 µg/mL for certain analogs .
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-2-28(16-18-9-4-3-5-10-18)24(30)21-15-19-12-8-14-27-23(19)29(25(21)31)17-20-11-6-7-13-22(20)26/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYLGHIWUUQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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